molecular formula C6H6BN3O2 B2616343 (3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid CAS No. 1374263-88-3

(3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid

Numéro de catalogue B2616343
Numéro CAS: 1374263-88-3
Poids moléculaire: 162.94
Clé InChI: JAZQDXGXSCOWEZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“(3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid” is a chemical compound with the molecular formula C12H16BN3O2 . It is a white to yellow solid at room temperature . The IUPAC name for this compound is 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine .


Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazo[4,5-b]pyridine core, which is a fused bicyclic heterocycle containing three carbon atoms, two nitrogen atoms, and four hydrogen atoms .


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid at room temperature . It has a molecular weight of 245.09 . The compound is highly soluble in water and other polar solvents .

Mécanisme D'action

(3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid inhibits the activity of BTK and ITK by binding to their ATP-binding sites, which prevents the transfer of phosphate groups to downstream signaling molecules. This leads to a decrease in the activation of immune cells and a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific disease or condition being treated. In general, the compound has been found to reduce the proliferation and activation of immune cells, leading to a decrease in inflammation and tissue damage. This effect has been observed in various animal models of autoimmune disorders and inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of (3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid is its specificity for BTK and ITK, which allows for targeted inhibition of these kinases without affecting other signaling pathways. This specificity also reduces the risk of off-target effects and toxicity. However, the compound has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the compound has a short half-life, which may require frequent dosing in order to maintain therapeutic levels.

Orientations Futures

There are several future directions for research on (3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid. One area of interest is the development of more potent and selective inhibitors of BTK and ITK. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases, such as viral infections and neurological disorders. Additionally, the development of new formulations and delivery methods may improve the solubility and pharmacokinetics of the compound.

Méthodes De Synthèse

The synthesis of (3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid involves several steps, including the preparation of the intermediate compounds and the coupling reaction between the boronic acid and the imidazopyridine. The general procedure involves the reaction of 2-chloropyridine with 1,2-diaminoethane to form the imidazopyridine intermediate, which is then coupled with the boronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The final product is obtained after purification by column chromatography and recrystallization.

Applications De Recherche Scientifique

(3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound has been found to inhibit the activity of BTK and ITK, which are involved in the signaling pathways that regulate immune cell function. Inhibition of these kinases has been shown to reduce the proliferation and activation of immune cells, leading to a decrease in inflammation and tissue damage.

Safety and Hazards

“(3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid” may be harmful by inhalation, in contact with skin, and if swallowed . It may also cause an allergic skin reaction . Safety precautions include wearing protective gloves, clothing, eye protection, and face protection .

Propriétés

IUPAC Name

1H-imidazo[4,5-b]pyridin-6-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BN3O2/c11-7(12)4-1-5-6(8-2-4)10-3-9-5/h1-3,11-12H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZQDXGXSCOWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N=C1)N=CN2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.